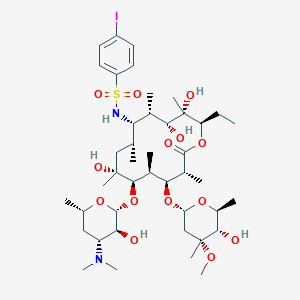
N-(4-Iodobenzenesulfonyl)erythromycylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Iodobenzenesulfonyl)erythromycylamine is a compound that combines the properties of erythromycin, a well-known antibiotic, with a sulfonyl group attached to an iodobenzene ring. This modification can potentially enhance the compound’s biological activity and stability, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodobenzenesulfonyl)erythromycylamine typically involves the reaction of erythromycin with 4-iodobenzenesulfonyl chloride. The process can be summarized as follows:
Starting Materials: Erythromycin and 4-iodobenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like chloroform or dichloromethane are commonly used.
Procedure: Erythromycin is dissolved in the chosen solvent, and 4-iodobenzenesulfonyl chloride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(4-Iodobenzenesulfonyl)erythromycylamine can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, potentially altering the compound’s biological activity.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the sulfonyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used in substitution reactions, typically in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing the iodo group with an amine would yield an amine-substituted product.
Oxidation: Oxidation of the sulfonyl group can lead to sulfone derivatives.
Hydrolysis: Hydrolysis typically results in the formation of erythromycin and 4-iodobenzenesulfonic acid.
科学的研究の応用
N-(4-Iodobenzenesulfonyl)erythromycylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties, leveraging the antibiotic nature of erythromycin.
Medicine: Investigated for its potential use in developing new antibiotics with enhanced efficacy and stability.
作用機序
The mechanism of action of N-(4-Iodobenzenesulfonyl)erythromycylamine is primarily based on the antibiotic properties of erythromycin. Erythromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the translocation of peptides. The addition of the 4-iodobenzenesulfonyl group may enhance this activity by increasing the compound’s stability and affinity for the bacterial ribosome.
類似化合物との比較
Similar Compounds
4-Iodobenzenesulfonyl chloride: A precursor in the synthesis of N-(4-Iodobenzenesulfonyl)erythromycylamine.
Erythromycin: The parent compound, widely used as an antibiotic.
Sulfonyl Chlorides: A class of compounds with similar reactivity, used in various chemical syntheses.
Uniqueness
This compound is unique due to its combination of erythromycin’s antibiotic properties with the chemical reactivity of the 4-iodobenzenesulfonyl group. This dual functionality can potentially lead to enhanced biological activity and stability, making it a valuable compound for further research and development.
特性
CAS番号 |
61066-19-1 |
|---|---|
分子式 |
C43H73IN2O14S |
分子量 |
1001.0 g/mol |
IUPAC名 |
N-[(2R,3S,4R,5S,6S,7R,9R,10R,11S,12S,13R)-10-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,9-trihydroxy-12-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-14-oxo-oxacyclotetradec-6-yl]-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C43H73IN2O14S/c1-14-31-43(10,52)36(48)24(4)33(45-61(53,54)29-17-15-28(44)16-18-29)22(2)20-41(8,51)38(60-40-34(47)30(46(11)12)19-23(3)56-40)25(5)35(26(6)39(50)58-31)59-32-21-42(9,55-13)37(49)27(7)57-32/h15-18,22-27,30-38,40,45,47-49,51-52H,14,19-21H2,1-13H3/t22-,23+,24+,25+,26-,27+,30-,31-,32+,33+,34+,35+,36-,37+,38-,40-,41-,42-,43-/m1/s1 |
InChIキー |
ZRMKMCJWCZIQSC-CMAYOOJISA-N |
異性体SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@@H]3[C@H]([C@@H](C[C@@H](O3)C)N(C)C)O)(C)O)C)NS(=O)(=O)C4=CC=C(C=C4)I)C)O)(C)O |
正規SMILES |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)NS(=O)(=O)C4=CC=C(C=C4)I)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


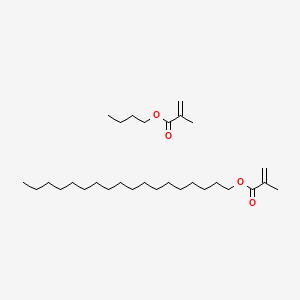
![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)
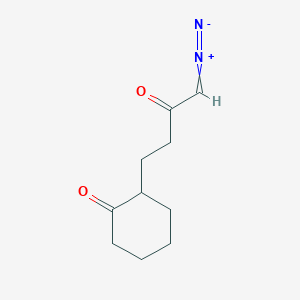
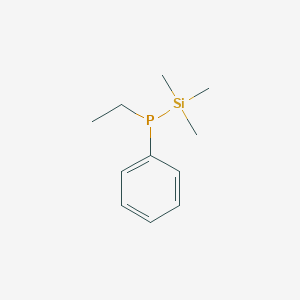

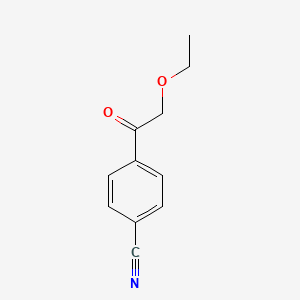
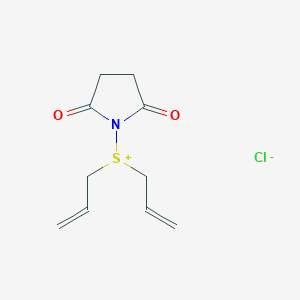
![4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14607354.png)
![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate](/img/structure/B14607359.png)
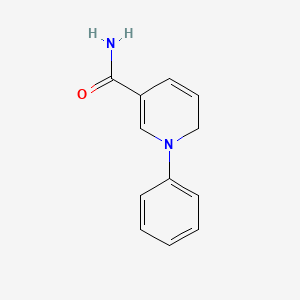
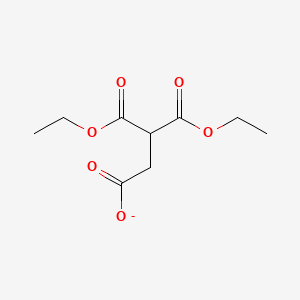
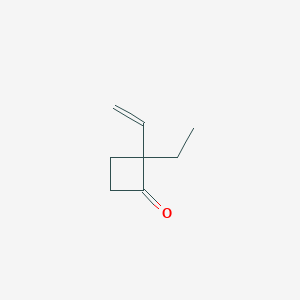
![1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene](/img/structure/B14607369.png)
![7-Azabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14607375.png)
